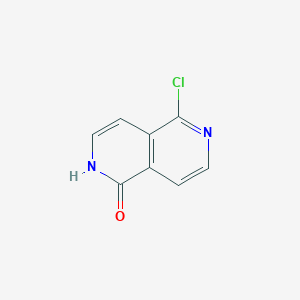

5-Chloro-2,6-naphthyridin-1(2H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2H-2,6-naphthyridin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-7-5-1-4-11-8(12)6(5)2-3-10-7/h1-4H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVXDLEMAFAXTOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C2=C1C(=NC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Chemical Properties of 5 Chloro 2,6 Naphthyridin 1 2h One

Synthetic Pathways to the 2,6-Naphthyridinone Core

The construction of the 2,6-naphthyridinone skeleton can be achieved through various synthetic strategies. One common approach involves the cyclization of appropriately substituted pyridine (B92270) precursors. For instance, a rhodium-catalyzed [2+2+2] cycloaddition of cyano-yne-allene scaffolds has been reported to provide a convenient route to 2,6-naphthyridine (B1209661) derivatives. researchgate.net Another strategy employs a Suzuki-Miyaura cross-coupling reaction using a masked acetaldehyde (B116499) equivalent to annulate the second pyridine ring onto a pre-existing pyridine core. researchgate.net Microwave-assisted synthesis from 4-cyano-3-pyridylacetonitrile has also been developed as an eco-friendly method to produce 2,6-naphthyridine derivatives in high yields. derpharmachemica.com

A patent for the synthesis of the related compound, 3-chloro-2,6-naphthyridine, describes the treatment of 2,4-dihydro-1H-2,6-naphthyridin-3-one with phenylphosphonic dichloride. This type of chlorination of a parent naphthyridinone is a plausible final step in the synthesis of 5-Chloro-2,6-naphthyridin-1(2H)-one.

Chemical Properties and Spectroscopic Characterization

The chemical and physical properties of this compound are dictated by its molecular structure. The presence of the electron-withdrawing chlorine atom and the lactam carbonyl group influences the electron distribution within the aromatic system.

| Property | Value |

| Molecular Formula | C₈H₅ClN₂O |

| Molecular Weight | 180.59 g/mol |

| Appearance | Expected to be a solid |

| Solubility | Likely soluble in organic solvents |

Note: This data is based on publicly available information from chemical suppliers and has not been independently verified.

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthyridine core. The chemical shifts and coupling constants of these protons would provide valuable information about their chemical environment and connectivity.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule and their respective chemical shifts, including the characteristic signal for the carbonyl carbon of the lactam.

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band corresponding to the C=O stretching vibration of the lactam ring, typically in the region of 1650-1700 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound and provide information about its fragmentation pattern.

Reactivity and Derivatization Chemistry of 5 Chloro 2,6 Naphthyridin 1 2h One

Nucleophilic Substitution Reactions at the Chloro Position

The chlorine atom at the C5 position of the 5-Chloro-2,6-naphthyridin-1(2H)-one scaffold is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the fused pyridinone ring system, which stabilizes the intermediate Meisenheimer complex formed during the reaction. This pathway allows for the direct introduction of various heteroatom-based functional groups.

The displacement of the C5 chloro group by nitrogen nucleophiles is a common and effective method for synthesizing a variety of 5-amino-2,6-naphthyridin-1(2H)-one derivatives. This transformation can be achieved using a wide array of primary and secondary amines, as well as ammonia. libretexts.org The reaction typically proceeds by heating the chloro-naphthyridinone with an excess of the desired amine, sometimes in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the HCl byproduct. researchgate.net Microwave-assisted protocols have been shown to accelerate these types of amination reactions significantly. researchgate.net The process involves the nucleophilic attack of the amine on the carbon bearing the chlorine atom, followed by the elimination of a chloride ion to yield the aminated product. libretexts.orgmdma.ch This direct amination is a foundational step in the synthesis of compounds for biological screening.

| Amine Reagent | General Product Structure | Typical Conditions |

|---|---|---|

| Ammonia | 5-Amino-2,6-naphthyridin-1(2H)-one | Aqueous or alcoholic ammonia, heat |

| Primary Amines (R-NH₂) | 5-(Alkyl/Arylamino)-2,6-naphthyridin-1(2H)-one | Amine, heat, optional base (e.g., DIPEA) |

| Secondary Amines (R₂NH) | 5-(Dialkyl/Arylalkylamino)-2,6-naphthyridin-1(2H)-one | Amine, heat, optional base (e.g., DIPEA) |

| Aniline Derivatives | 5-(Arylamino)-2,6-naphthyridin-1(2H)-one | Aniline, heat, optional acid catalysis |

The chloro group can also be substituted by oxygen nucleophiles, such as alkoxides and phenoxides, to yield the corresponding 5-alkoxy- and 5-aryloxy-2,6-naphthyridin-1(2H)-ones. These reactions are typically performed under basic conditions, where an alcohol or phenol (B47542) is deprotonated by a strong base (e.g., sodium hydride, potassium carbonate) to generate the more potent nucleophilic alkoxide or phenoxide. The resulting nucleophile then displaces the chloride from the naphthyridinone ring. The choice of solvent and temperature is crucial for achieving good yields and minimizing side reactions.

Similarly, sulfur-based nucleophiles can be employed to replace the C5 chlorine atom. Reaction with thiols (R-SH) or their corresponding thiolates (R-S⁻) leads to the formation of 5-(alkyl/aryl)thio-2,6-naphthyridin-1(2H)-ones. These reactions often proceed under basic conditions to deprotonate the thiol, thereby increasing its nucleophilicity. Furthermore, subsequent oxidation of the resulting thioether can provide access to the corresponding sulfoxide (B87167) and sulfone derivatives, which are functional groups of interest in medicinal chemistry.

Electrophilic Aromatic Substitution Reactions on the Naphthyridinone System

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on an aromatic ring, leading to the substitution of a hydrogen atom. pitt.edukhanacademy.org The naphthyridinone ring system is generally considered electron-deficient due to the presence of two electronegative nitrogen atoms and an electron-withdrawing carbonyl group. youtube.com This inherent electronic nature deactivates the ring towards attack by electrophiles, making EAS reactions challenging compared to electron-rich aromatic systems like benzene (B151609) or phenol. masterorganicchemistry.commasterorganicchemistry.com

Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for C-C and C-heteroatom bond formation in modern organic synthesis. uwindsor.ca For this compound, the chloro substituent serves as an excellent handle for these transformations. Although aryl chlorides are generally less reactive than the corresponding bromides or iodides, significant advances in catalyst design, particularly the development of electron-rich and bulky phosphine (B1218219) ligands, have enabled their efficient use in a wide range of coupling processes. uwindsor.canih.gov

The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation with an organometallic reagent (in Suzuki and Sonogashira reactions) or alkene coordination/insertion (in the Heck reaction), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. nih.gov

Suzuki-Miyaura Coupling: This reaction has proven to be a highly effective method for forming new carbon-carbon bonds by coupling the aryl chloride with an organoboron reagent, such as a boronic acid or boronic ester. libretexts.orgnih.gov It is widely used in the pharmaceutical industry due to the stability and low toxicity of the boron reagents. researchgate.net A scalable Suzuki-Miyaura reaction has been reported for a 5-chloro-1-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-one, a key intermediate for a p38 MAP kinase inhibitor. researchgate.net The optimized conditions involved using a palladium(II) acetate (B1210297) catalyst with triphenylphosphine (B44618) as the ligand, demonstrating the reaction's industrial applicability. researchgate.net The use of specialized ligands like SPhos can facilitate the coupling of unactivated aryl chlorides under mild conditions. nih.gov

| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|---|

| 5-chloro-1-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-one | 2,4-difluorophenylboronic acid | 1.0 mol% Pd(OAc)₂, 3.0 mol% PPh₃ | Aqueous Na₂CO₃ | Toluene | 90°C | 91% |

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction forms a new carbon-carbon bond at the site of the halogen and is a powerful method for the synthesis of substituted alkenes. While specific examples for this compound are not prevalent in the provided literature, the methodology is broadly applicable to aryl chlorides and could be used to introduce alkenyl substituents at the C5 position.

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, typically using a dual catalyst system of palladium and copper(I). wikipedia.orgorganic-chemistry.orglibretexts.org The Sonogashira coupling is the premier method for synthesizing arylalkynes. libretexts.org Its application to this compound would allow for the introduction of various alkynyl moieties, which are valuable building blocks for creating more complex molecular architectures. worktribe.comnih.gov The reaction can often be performed under mild conditions. wikipedia.org

| Reaction Name | Coupling Partner | Key Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid / Ester (R-B(OH)₂) | Aryl-Aryl, Aryl-Vinyl | Pd(0) complex + Ligand (e.g., PPh₃, SPhos) |

| Heck | Alkene (R-CH=CH₂) | Aryl-Vinyl | Pd(0) complex + Ligand |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Aryl-Alkynyl | Pd(0) complex + Cu(I) co-catalyst |

Copper-Mediated Coupling Reactions

The chlorine atom at the C5 position of the naphthyridinone ring is a key handle for introducing molecular diversity through cross-coupling reactions. While palladium-catalyzed reactions are common, copper-mediated transformations offer a complementary and often more economical alternative for forming carbon-carbon and carbon-heteroatom bonds.

Drawing parallels from the reactivity of similar chloro-azaheterocycles, the C5-Cl bond in this compound is expected to be susceptible to copper-catalyzed amination. Efficient copper(I)-catalyzed systems, often employing ligands such as diamines or amino acids, can facilitate the coupling of aryl chlorides with various nitrogen nucleophiles, including aqueous ammonia, to furnish the corresponding anilines. google.com Such reactions typically proceed under milder conditions than their palladium-catalyzed counterparts, avoiding the need for strictly anhydrous solvents or inert atmospheres. google.com

Furthermore, the lactam N-H bond can also participate in copper-catalyzed cross-coupling reactions. In a notable example involving a related benzo[c]-2,6-naphthyridinone scaffold, a copper-catalyzed N-arylation was achieved using 5'-iodo-[1,1',3',1'']-terphenyl. This reaction highlights the utility of copper catalysis for functionalizing the nitrogen atom of the lactam moiety, a key strategy in building complex molecules for applications such as organic electroluminescent devices. bath.ac.uk

Table 1: Representative Copper-Mediated Coupling Reactions on Naphthyridine Scaffolds

| Reactant | Coupling Partner | Catalyst System | Product Type | Ref |

|---|---|---|---|---|

| Benzo[c]-2,6-naphthyridinone | 5'-iodo-[1,1',3',1'']-terphenyl | CuI / Ligand | N-Arylated naphthyridinone | bath.ac.uk |

N-Arylation and N-Alkylation Strategies

Functionalization of the lactam nitrogen (N2 position) is a critical step in modifying the pharmacological or material properties of the 2,6-naphthyridinone core. Both N-arylation and N-alkylation provide pathways to a diverse range of derivatives.

N-Arylation: As mentioned previously, copper-catalyzed methods, often referred to as Ullmann-type condensations, are effective for N-arylation. A patent for organic electroluminescent devices describes the coupling of benzo[c]-2,6-naphthyridinone with an iodo-terphenyl, demonstrating a practical application of this strategy. bath.ac.uk Palladium-catalyzed Buchwald-Hartwig amination also represents a powerful, albeit more expensive, alternative for forging this C-N bond with a broad range of aryl halides and pseudo-halides.

N-Alkylation: The acidic proton of the lactam makes the N2 position amenable to alkylation under basic conditions. Research on related 1,6-naphthyridin-5-one systems has shown that N-alkylation can be readily achieved. For instance, 7-aryl-1,6-naphthyridin-5-ones have been converted to their 1-methyl derivatives by treatment with an alkylating agent. google.com This strategy was employed in the synthesis of potent tankyrase inhibitors, where the N-methyl group was found to be crucial for activity. google.com It is anticipated that this compound would undergo similar reactions with various alkyl halides or other electrophiles in the presence of a suitable base like sodium hydride or potassium carbonate.

Transformations of the Lactam Moiety and Ring Nitrogen Atoms

The lactam functionality and the pyridine-type nitrogen within the 2,6-naphthyridinone ring system are central to its chemical character, offering sites for a range of transformations.

Reactions at the Carbonyl Group

The lactam carbonyl group is a robust functional group, but it can be transformed under specific conditions. The most common reaction is its complete reduction. For example, the lactam in 2-Benzyl-3,4-dihydro-2H- researchgate.netbath.ac.uknaphthyridin-1-one has been successfully reduced to the corresponding secondary amine using the powerful reducing agent lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (B95107) (THF). researchgate.net This transformation converts the planar lactam into a more flexible saturated heterocyclic system.

Another potential transformation, common for pyridones and related lactams, is the conversion of the carbonyl group into a chloro substituent. Reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) can be used to generate a 1-chloro-2,6-naphthyridine (B1601275) derivative. This reactive intermediate can then be subjected to various nucleophilic substitution reactions, further expanding the synthetic utility of the scaffold.

N-Functionalization Reactions of the Naphthyridinone Nitrogen

This area, which significantly overlaps with the strategies discussed in section 3.3.3, focuses on the diverse methods available for appending groups to the N2 nitrogen of the lactam. The choice of reaction—be it alkylation, arylation, acylation, or sulfonylation—is dictated by the desired properties of the final molecule.

These functionalization reactions typically proceed by deprotonation of the lactam N-H with a base to generate a nucleophilic anion, which then attacks an electrophile. The conditions can be tuned based on the reactivity of the electrophile. This approach is fundamental in the synthesis of libraries of compounds for biological screening, as seen in the development of inhibitors for enzymes like the tankyrases, which are members of the poly(ADP-ribose) polymerase (PARP) superfamily. google.com

Oxidative and Reductive Manipulations of the 2,6-Naphthyridinone Ring System

The aromatic and heterocyclic nature of the 2,6-naphthyridinone system allows for both oxidative and reductive transformations, which can alter the electronic properties and geometry of the core structure.

Reductive Manipulations: The pyridine (B92270) portion of the naphthyridinone ring can be reduced, often after activation. For instance, N-alkylation of a related 7-aryl-1,6-naphthyridin-5-one at the N1 position generates a naphthyridinium salt. This activated intermediate can then be readily reduced to the corresponding 1,2,3,4-tetrahydro-1,6-naphthyridin-5-one. google.com This sequence of N-alkylation followed by reduction is a key method for producing saturated, non-planar scaffolds from aromatic precursors, which was instrumental in developing highly potent and selective tankyrase inhibitors. google.com Furthermore, catalytic hydrogenation using palladium or platinum catalysts is a common method for reducing the pyridine ring in related heterocyclic systems.

Oxidative Manipulations: The nitrogen atoms in the naphthyridinone core can undergo oxidation. The pyridine-type nitrogen (N6) is susceptible to oxidation to form an N-oxide, a common reaction for pyridine and its derivatives using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. Research on the isomeric 1,6-naphthyridin-5-one system has confirmed that N-oxidation occurs readily. google.com Such N-oxides can serve as intermediates for further functionalization or can themselves impart desirable properties, such as altered solubility or metabolic stability. Additionally, oxidative aromatization is a known process; for instance, dihydro-thieno-naphthyridine derivatives have been shown to undergo oxidative aromatization in the presence of air.

Table 2: Summary of Ring System Manipulations

| Transformation | Reagent/Condition | Product Type | Ref |

|---|---|---|---|

| Reduction | |||

| Lactam Carbonyl Reduction | LiAlH₄ in THF | Tetrahydro-naphthyridine | researchgate.net |

| Pyridinium Ring Reduction | NaBH₄ after N-alkylation | Tetrahydro-naphthyridinone | google.com |

| Oxidation |

Mechanistic Investigations and Theoretical Studies on 2,6 Naphthyridinone Derivatives

Computational Chemistry Approaches for Reaction Pathway Elucidation

Computational chemistry serves as a powerful tool for exploring the intricacies of chemical reactions and molecular properties at an atomic level. For naphthyridinone systems, these methods can predict reaction outcomes, rationalize observed phenomena, and guide experimental design.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the reactivity and electronic properties of molecules like 2,6-naphthyridinone derivatives. DFT calculations can determine the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the partial atomic charges on each atom. This information is crucial for predicting sites susceptible to nucleophilic or electrophilic attack.

For instance, DFT calculations on related heterocyclic systems like magnetite (Fe₃O₄) have demonstrated the significant impact of the chosen functional (e.g., PBE, PBE+U, HSE06) on the predicted electronic structure, such as the band gap and the nature of states near the Fermi level. nih.gov While PBE and PBE+U functionals describe the material as a half-metallic oxide, they yield different band gap energies. nih.gov Calculations using hybrid functionals like HSE06 can lead to highly localized states, which has major implications for interpreting the results. nih.gov Similar applications to 5-Chloro-2,6-naphthyridin-1(2H)-one would allow for a detailed understanding of how the chloro-substituent influences the electron distribution and reactivity of the naphthyridinone core.

Table 1: Comparison of DFT Functionals on Magnetite Properties

| Functional | Predicted Property | Observation |

|---|---|---|

| PBE, PBE+U | Electronic Structure | Describes cubic Fe₃O₄ as a half-metallic oxide. nih.gov |

| HSE06 | Electronic States | Predicts highly localized states below the Fermi level. nih.gov |

This table illustrates how the choice of DFT functional can significantly impact the predicted electronic properties of a complex system, a consideration that is critical when studying naphthyridinone derivatives.

Studies on other nitrogen-containing heterocycles have also employed DFT to understand reactivity. For example, calculations on the C-H hydroxylation of N,N-dimethylaniline by a cytochrome P450 model showed that reactivity is linked to different spin states, a finding rationalized by DFT. nih.gov

Molecular Dynamics (MD) simulations compute the time-dependent behavior of a molecular system, providing detailed information on conformational changes and intermolecular interactions. nih.govnih.gov For derivatives of 2,6-naphthyridinone, MD simulations can be used to explore the flexibility of the bicyclic ring system, analyze the conformational preferences of substituents, and study how these molecules interact with biological targets like proteins or nucleic acids. nih.govnih.gov

The process involves generating an initial set of coordinates and assigning velocities to each atom based on a selected temperature. youtube.com Newton's equations of motion are then solved iteratively to trace the trajectory of the atoms over time. youtube.com This allows for the sampling of different conformations and the calculation of thermodynamic properties based on a Boltzmann-weighted population of geometries. youtube.com

MD simulations are particularly powerful for:

Conformational Sampling: Identifying low-energy conformations of flexible side chains attached to the naphthyridinone core. nih.gov

Solvent Effects: Understanding how the surrounding solvent molecules influence the structure and dynamics of the solute.

Binding Analysis: Simulating the interaction of a naphthyridinone derivative with a receptor's active site, calculating binding free energies, and identifying key hydrogen bonds and hydrophobic interactions. nih.gov

Advanced techniques, such as replica-exchange molecular dynamics, can enhance sampling and help overcome energy barriers, ensuring a more complete exploration of the conformational landscape. youtube.com

Naphthyridinones, including the 2,6-isomer, can exist in different tautomeric forms, most commonly the lactam (-C(=O)-NH-) and lactim (-C(OH)=N-) forms. The equilibrium between these tautomers is influenced by the solvent, temperature, and the nature of substituents on the ring system. nih.govmdpi.com

Computational studies, often using semi-empirical methods like AM1 and PM3 or higher-level DFT, can predict the relative stabilities of these tautomers. nih.gov For example, a study on 8-hydroxy-1,6-naphthyridin-5(6H)-one derivatives investigated the equilibrium between covalent and zwitterionic forms, finding that the formation of zwitterionic species was favored in hydrogen-bond-donating solvents, indicating solvent-assisted proton transfer. nih.gov Similarly, studies on 1,6-naphthyridin-7(6H)-ones, which also contain a 2-hydroxypyridine (B17775) system, demonstrated through UV-Vis and fluorescence spectroscopy that both lactam and lactim forms exist in equilibrium, with their relative populations being highly dependent on solvent polarity. mdpi.com These findings are directly relevant to understanding the behavior of this compound, as its properties will also be dictated by this tautomeric equilibrium.

Experimental Mechanistic Investigations in Naphthyridinone Synthesis and Reactivity

While computational studies provide theoretical frameworks, experimental investigations are essential for validating these models and uncovering mechanistic details that are not readily apparent from simulations.

The kinetic isotope effect (KIE) is a powerful experimental tool for elucidating reaction mechanisms. It is defined as the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes (e.g., replacing hydrogen with deuterium). wikipedia.org The KIE is expressed as the ratio of the rate constant for the light isotopologue (kL) to that of the heavy one (kH). wikipedia.org

Primary KIE: A significant primary KIE (typically kH/kD > 2) is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. princeton.edu This is because the heavier isotope has a lower zero-point vibrational energy, leading to a higher activation energy for bond cleavage. wikipedia.orgprinceton.edu

Secondary KIE: Smaller KIEs (kH/kD ≈ 1) can occur when the isotopically substituted atom is not directly involved in bond-breaking or formation but is located near the reaction center. wikipedia.orgprinceton.edu These effects arise from changes in hybridization or steric environment between the ground state and the transition state. princeton.edu

In the context of naphthyridinone synthesis, KIE studies could be used to probe mechanisms of C-H activation, condensation, or substitution reactions. For example, in a reaction involving the deprotonation of a carbon atom on the naphthyridinone ring, a large primary KIE would confirm that this deprotonation is the rate-limiting step.

Table 2: General Interpretation of Deuterium Kinetic Isotope Effects

| kH/kD Value | Interpretation | Mechanistic Implication |

|---|---|---|

| ~1 | No KIE or small secondary KIE | C-H bond is not broken in the rate-determining step. princeton.edu |

| 2-8 | Primary KIE | C-H bond is broken in the rate-determining step. princeton.edu |

The isolation and structural characterization of reaction intermediates provide direct evidence for a proposed reaction pathway. In multi-step syntheses of complex molecules like substituted naphthyridinones, intermediates are often stable enough to be isolated, purified, and analyzed using various spectroscopic and analytical techniques.

For example, the synthesis of chalcone (B49325) derivatives from 2-chloro-1,8-naphthyridine-3-carbaldehyde (B14014569) involves a Claisen-Schmidt condensation. ekb.eg The resulting chalcone is an isolable intermediate whose structure is confirmed by IR spectroscopy (showing a characteristic C=O stretch) and ¹H NMR spectroscopy before it is used in subsequent reactions. ekb.eg Similarly, the synthesis of 1,5-naphthyridine (B1222797) derivatives often involves the preparation of a chloro-substituted naphthyridine from its corresponding naphthyridinone precursor using reagents like POCl₃. mdpi.com This chlorinated compound is a key intermediate that is isolated and characterized before being used for nucleophilic substitution reactions. mdpi.com

The characterization of such intermediates is crucial and typically involves a combination of:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon-hydrogen framework. nih.gov

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern. nih.gov

Infrared (IR) Spectroscopy: To identify key functional groups. ekb.eg

High-Performance Liquid Chromatography (HPLC): To assess purity. nih.gov

By isolating and confirming the structure of these intermediates, chemists can definitively map the sequence of bond-forming and bond-breaking events in the synthesis of complex naphthyridinone derivatives.

Role of Catalysts and Ligands in Reaction Selectivity

The synthesis of substituted naphthyridinones often requires catalytic mediation to control regioselectivity and enhance reaction efficiency. While specific studies on this compound are limited, the broader literature on naphthyridine synthesis provides insights into the types of catalysts and ligands that are influential in directing reaction outcomes.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic organic chemistry and have been applied to the synthesis of functionalized naphthyridine skeletons. The choice of ligand is paramount in these reactions, as it can influence the reactivity and selectivity of the catalytic system. For instance, in the synthesis of related aza-heterocycles, ligands such as (R)-(+)-2,2′-bis(diphenylphosphino)-1,1´-binaphthalene (BINAP) have been employed in palladium-catalyzed amination reactions. The steric and electronic properties of the ligand play a crucial role in the oxidative addition and reductive elimination steps of the catalytic cycle, thereby controlling which positions on the naphthyridine ring are most susceptible to functionalization.

In addition to palladium catalysis, other transition metals have been utilized. Iridium complexes featuring functional bipyridonate ligands have been shown to be effective for the dehydrogenation of N-heterocycles, a key transformation in the aromatization of partially saturated naphthyridine precursors. The ligand in these complexes directly participates in the catalytic cycle, facilitating the removal of hydrogen atoms.

Furthermore, traditional acidic or basic catalysts are often employed in cyclization reactions to form the naphthyridinone core. For example, phosphorus oxychloride (POCl₃) is a common reagent used to effect cyclization through intramolecular electrophilic attack. The selectivity in such reactions is often governed by the inherent electronic properties of the substrate and the reaction conditions. The use of montmorillonite (B579905) K10, a solid acid catalyst, has also been reported in the synthesis of certain naphthyridine derivatives, highlighting the diverse range of catalysts that can be employed.

The table below summarizes various catalysts and ligands used in the synthesis of naphthyridine derivatives, which could be analogously applied to the synthesis of this compound and its derivatives, along with their observed roles in selectivity.

| Catalyst/Ligand System | Reaction Type | Role in Selectivity | Relevant Naphthyridine Isomer |

| Palladium / BINAP | Amination | Controls C-N bond formation | 1,5-Naphthyridine |

| Iridium / Bipyridonate Ligand | Dehydrogenation | Facilitates aromatization | 1,5-Naphthyridine |

| Phosphorus Oxychloride (POCl₃) | Cyclization / Chlorination | Promotes intramolecular cyclization and can introduce chloro substituents | 1,5-Naphthyridine |

| Montmorillonite K10 | Cyclization | Acid-catalyzed ring formation | 1,5-Naphthyridine |

| Picolinic acid / Copper(I) iodide | Ullmann Reaction | Catalyzes C-O bond formation | 1,5-Naphthyridine |

Aromaticity and Electronic Properties Analysis of the Naphthyridinone Ring

The aromaticity of the 2,6-naphthyridinone ring system is a key determinant of its chemical reactivity and physical properties. Aromaticity is a multidimensional concept, and its quantification is often approached using a combination of theoretical descriptors based on structural, magnetic, and electronic criteria.

Theoretical studies on diazanaphthalenes, including the 2,6-naphthyridine (B1209661) isomer, have provided valuable insights into their electronic structure. Aromaticity indices such as the Harmonic Oscillator Model of Aromaticity (HOMA), Nucleus-Independent Chemical Shift (NICS), Para-Delocalization Index (PDI), and the aromatic fluctuation index (FLU) are commonly calculated using Density Functional Theory (DFT) methods to assess the degree of electron delocalization.

The HOMA index is a geometry-based measure, where a value of 1 indicates a fully aromatic system and a value of 0 corresponds to a non-aromatic system. NICS values, on the other hand, are based on the magnetic shielding at the center of the ring; negative values are indicative of a diatropic ring current, a hallmark of aromaticity. PDI and FLU are electronic-based measures that quantify the extent of electron delocalization between para-related atoms and the fluctuation of electron delocalization around the ring, respectively.

A computational study on the aromaticity of diazanaphthalenes revealed that the introduction of nitrogen atoms into the naphthalene (B1677914) core generally leads to a decrease in aromaticity compared to naphthalene itself. The positions of the nitrogen atoms have a significant impact on the electronic distribution and, consequently, the aromatic character of each ring. For the 2,6-naphthyridine isomer, the pyridinone ring is expected to have a lower degree of aromaticity compared to the pyridine (B92270) ring due to the presence of the carbonyl group, which disrupts the cyclic conjugation.

The table below presents theoretical data on the aromaticity of the parent 2,6-naphthyridine ring, providing a baseline for understanding the electronic properties of its derivatives.

| Aromaticity Index | Description | Calculated Value for 2,6-Naphthyridine (Illustrative) |

| HOMA (Harmonic Oscillator Model of Aromaticity) | Geometry-based, measures bond length equalization. 1 = fully aromatic. | ~0.85-0.95 for the pyridine ring, lower for the pyridinone ring. |

| NICS(1) (Nucleus-Independent Chemical Shift) | Magnetic criterion, negative values indicate aromaticity. | Negative values expected for both rings, with the pyridine ring likely being more negative. |

| PDI (Para-Delocalization Index) | Electronic-based, measures electron sharing between para atoms. | Values would reflect the degree of delocalization in each ring. |

| FLU (Aromatic Fluctuation Index) | Electronic-based, measures uniformity of electron delocalization. | Lower values indicate more uniform delocalization and higher aromaticity. |

It is important to note that the specific values for this compound would require dedicated computational studies. However, based on the data for the parent system and general chemical principles, it can be inferred that the pyridine ring retains significant aromatic character, while the pyridinone ring exhibits reduced aromaticity. This differential aromaticity is a key factor in determining the regioselectivity of its reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Through a combination of one-dimensional and two-dimensional experiments, it is possible to assign every proton and carbon atom in the structure, confirming connectivity and stereochemistry. bas.bgnih.gov

One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei.

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), and the number of neighboring protons (spin-spin splitting). For a compound like this compound, the aromatic protons on the pyridone and pyridine rings would appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effects of the aromatic system and the electron-withdrawing nitrogen atoms. The N-H proton of the lactam ring would typically appear as a broad singlet at a high chemical shift (δ 10-12 ppm), which can be confirmed by D₂O exchange. bas.bg

¹³C NMR: The ¹³C NMR spectrum shows signals for each unique carbon atom in the molecule. The chemical shifts indicate the type of carbon. For this compound, the carbonyl carbon (C1) of the lactam is expected to be the most downfield signal (δ > 160 ppm). Carbons attached to the electronegative chlorine atom (C5) and nitrogen atoms (C4a, C7, C8a) would also be significantly deshielded. nih.gov Aromatic and vinyl carbons would appear in the δ 100-150 ppm range.

¹⁵N NMR: Although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, ¹⁵N NMR can provide direct information about the nitrogen atoms in the heterocyclic core. The chemical shifts of the pyridinic nitrogen (N6) and the lactam nitrogen (N2) would be distinct, reflecting their different electronic environments and hybridization states. Advances in inverse-detected techniques like ¹H-¹⁵N HSQC have made this analysis more accessible.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | - | >160 (C=O) |

| 2 | ~11.0 (N-H, broad) | - |

| 3 | ~6.7 | ~115 |

| 4 | ~7.8 | ~140 |

| 4a | - | ~125 |

| 5 | - | ~150 (C-Cl) |

| 7 | ~8.5 | ~155 |

| 8 | ~7.5 | ~120 |

| 8a | - | ~145 |

Note: These are estimated values based on data for analogous heterocyclic systems. Actual values may vary.

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei. bas.bg

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between adjacent aromatic protons, for instance, between H3 and H4, and between H7 and H8, confirming their positions on the respective rings. bas.bg

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atom they are attached to. This allows for the unambiguous assignment of carbon signals based on their known proton assignments. For example, the proton signal at ~6.7 ppm would show a cross-peak to the carbon signal at ~115 ppm, assigning them both to position 3.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals long-range correlations (typically 2-4 bonds) between protons and carbons. It is essential for connecting different spin systems and identifying quaternary carbons (carbons with no attached protons). For instance, the N-H proton (H2) would show an HMBC correlation to the carbonyl carbon (C1) and the carbons at positions 3 and 8a. The proton at C3 would show correlations to the carbonyl C1 and the quaternary carbon C4a, helping to piece together the entire heterocyclic framework. bas.bg

TOCSY (Total Correlation Spectroscopy): TOCSY shows correlations between all protons within a coupled spin system. In the case of the 2,6-naphthyridinone core, it would clearly delineate the protons belonging to the pyridone ring (H3, H4) from those on the pyridine ring (H7, H8).

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through fragmentation patterns. For this compound (C₈H₅ClN₂O), high-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement.

The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of chlorine. The two major isotopes of chlorine, ³⁵Cl and ³⁷Cl, exist in a natural abundance ratio of approximately 3:1. Therefore, the spectrum would show two peaks for the molecular ion: one at m/z 180 (for the ³⁵Cl isotope) and another at m/z 182 (for the ³⁷Cl isotope), with the M+2 peak having about one-third the intensity of the M peak.

The fragmentation of the molecule under electron impact would likely proceed through characteristic pathways for heterocyclic and carbonyl-containing compounds. nih.gov

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (for ³⁵Cl) | Possible Fragment | Fragment Lost |

| 180/182 | [C₈H₅ClN₂O]⁺ (Molecular Ion) | - |

| 152/154 | [C₇H₅ClN]⁺ | CO |

| 145 | [C₈H₅N₂O]⁺ | Cl |

| 117 | [C₇H₄N]⁺ | Cl, CO |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). growingscience.com For this compound, the IR spectrum would display characteristic absorption bands confirming its key structural features.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3200-3050 | N-H Stretch (broad) | Lactam |

| 3100-3000 | C-H Stretch | Aromatic |

| ~1670 | C=O Stretch (strong) | Lactam (Amide) |

| 1610-1500 | C=C and C=N Stretches | Aromatic Rings |

| ~780 | C-Cl Stretch | Aryl Halide |

The most prominent peak would be the strong carbonyl (C=O) stretching vibration of the lactam ring, expected around 1670 cm⁻¹. The presence of a broad absorption band above 3000 cm⁻¹ would indicate the N-H stretching of the amide. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the stretching vibrations of the C=C and C=N bonds within the aromatic rings are found in the 1610-1500 cm⁻¹ region. Finally, a band in the lower frequency region (around 780 cm⁻¹) would be indicative of the C-Cl stretching vibration. ekb.eg

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, one can determine the precise spatial arrangement of atoms, bond lengths, bond angles, and torsional angles. mdpi.com

While a specific crystal structure for this compound is not publicly available, analysis of related heterocyclic structures allows for a reliable prediction of its key features. growingscience.comresearchgate.net A crystal structure would confirm the planarity of the fused bicyclic ring system. It would also provide precise measurements of the bond lengths, such as the C1=O bond, the C5-Cl bond, and the various C-C and C-N bonds within the rings, offering insight into the degree of electron delocalization.

Furthermore, X-ray analysis would reveal the nature of intermolecular interactions that stabilize the crystal lattice. For this compound, it is highly probable that strong intermolecular hydrogen bonds would form between the N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule, leading to the formation of dimeric pairs or extended chains in the solid state.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for studying compounds with conjugated π-systems. researchgate.net

The 2,6-naphthyridinone core is a conjugated aromatic system, and as such, it is expected to exhibit strong absorption in the UV region. The spectrum would likely show multiple bands corresponding to π → π* transitions. The exact position of the absorption maxima (λ_max) is influenced by the extent of conjugation and the presence of substituents. The chloro group and the carbonyl group, acting as auxochromes, would modulate the energy of these transitions, typically causing a bathochromic (red) shift compared to the unsubstituted parent naphthyridinone. Based on related structures, absorption maxima for this compound would be anticipated in the 250-350 nm range. researchgate.netresearchgate.net

Conclusion

5-Chloro-2,6-naphthyridin-1(2H)-one stands as a testament to the enduring importance of heterocyclic chemistry in scientific advancement. Its strategic combination of a stable, biologically relevant 2,6-naphthyridinone core and a reactive chloro substituent makes it a highly valuable and versatile building block. The accessibility of this compound, coupled with the power of modern synthetic methodologies such as palladium-catalyzed cross-coupling reactions, opens up a vast chemical space for exploration. As research in medicinal chemistry and materials science continues to push the boundaries of innovation, the demand for such well-defined and functionalizable molecular scaffolds is only set to increase. Consequently, this compound is poised to play an increasingly significant role in the development of the next generation of pharmaceuticals and advanced functional materials.

Emerging Applications and Future Research Directions in Naphthyridinone Chemistry

Naphthyridinones as Ligands in Catalysis

The exploration of 2,6-naphthyridinone-based scaffolds as ligands for transition-metal catalysis is an area with minimal published findings. While related heterocyclic systems have proven effective, specific examples detailing the design, synthesis, and application of 2,6-naphthyridinone ligands are not prominent in the current scientific literature.

Design and Synthesis of Novel 2,6-Naphthyridinone-Based Ligand Scaffolds

The synthesis of the basic 2,6-naphthyridin-1(2H)-one structure can be achieved through various organic chemistry routes, including condensation and cyclization reactions. ontosight.ai However, the deliberate design and synthesis of these molecules for the purpose of acting as ligands in catalysis—which would typically involve incorporating specific donor atoms or chiral elements—is not well-documented. For instance, the synthesis of 1,6-naphthyridin-2(1H)-ones has been extensively reviewed, but these are primarily investigated for their biomedical applications. nih.govmdpi.comresearchgate.netnih.gov

Exploring Metal-Ligand Bifunctional Catalysis with Naphthyridinones

Metal-ligand bifunctional catalysis, where both the metal center and the ligand participate in the catalytic process, is a powerful strategy, particularly in hydrogenation reactions. nih.govsci-hub.seresearchgate.netosti.gov This mechanism often involves a ligand with an N-H or O-H group that can participate in proton transfer. The amide N-H group within the 2,6-naphthyridin-1(2H)-one structure could theoretically engage in such bifunctional catalysis. However, there are no specific studies in the available literature that explore or provide evidence for this catalytic approach with this particular scaffold.

Naphthyridinone Derivatives in Materials Science

The application of 2,6-naphthyridinone derivatives in materials science is another area that remains largely unexplored.

Integration into Supramolecular Assemblies and Molecular Recognition Systems

Supramolecular chemistry often utilizes molecules capable of forming specific, non-covalent interactions like hydrogen bonding to create larger, organized structures. nih.govrsc.org The 2,6-naphthyridin-1(2H)-one core possesses hydrogen bond donor (N-H) and acceptor (C=O, ring nitrogens) sites, making it a potential candidate for building supramolecular assemblies. Despite this potential, specific research on the integration of this scaffold into such systems or its use for molecular recognition is not currently available. Studies on related but different structures, such as naphthalimide-based macrocycles, have shown promise in forming supramolecular assemblies for binding guests like fullerenes, but this has not been extended to 2,6-naphthyridinones. nih.gov

Advancements in Synthetic Methodologies and Process Intensification

The development of synthetic routes that can control the three-dimensional arrangement of atoms is a cornerstone of modern medicinal and materials chemistry. For naphthyridinone-related scaffolds, significant progress has been made in asymmetric synthesis to produce specific enantiomers. A notable example is the enantioselective synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) core, a key structural component of the RORγt inverse agonist TAK-828F. acs.org

This synthesis is distinguished by a ruthenium-catalyzed enantioselective transfer hydrogenation of a dihydronaphthyridine intermediate. acs.org This key step establishes the chirality of the molecule, yielding the desired optically pure product. The process avoids chromatographic purification, making it scalable for large-scale manufacturing. acs.org This represents a landmark achievement as the first reported enantioselective synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine compound, demonstrating a powerful method for accessing chiral naphthyridine frameworks. acs.org

| Key Transformation in Asymmetric Synthesis | |

| Starting Material | Dihydronaphthyridine Intermediate |

| Reaction Type | Enantioselective Transfer Hydrogenation |

| Catalyst System | Ruthenium-based catalyst |

| Significance | First enantioselective synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine. acs.org |

| Process Feature | Amenable to scale-up without chromatography. acs.org |

The pursuit of greener and more efficient chemical syntheses has led to the exploration of biocatalytic and organocatalytic methods. While specific literature detailing the biocatalytic synthesis of 5-Chloro-2,6-naphthyridin-1(2H)-one is nascent, the principles have been successfully applied to other complex aromatic molecules. For instance, one-pot biocatalytic processes using whole-cell systems have been designed to convert simple feedstocks like benzene (B151609) into functionalized products such as arbutin. mdpi.com This was achieved using a mutant cytochrome P450 enzyme for regioselective dihydroxylation, followed by glycosylation via a glucosyltransferase. mdpi.com This strategy demonstrates the potential for developing engineered enzymes that could perform selective oxidations or functionalizations on a pre-formed naphthyridinone core.

Organocatalysis, which uses small organic molecules to catalyze reactions, offers another powerful avenue for the asymmetric synthesis of heterocyclic compounds. Reactions such as Michael additions, aldol (B89426) condensations, and cycloadditions, which are often crucial for building the rings of heterocyclic systems, can be rendered highly enantioselective using chiral organocatalysts. The application of these methods could enable the construction of chiral-substituted naphthyridinones from simple precursors with high stereocontrol.

Process intensification through flow chemistry offers significant advantages over traditional batch synthesis, including superior heat and mass transfer, enhanced safety when handling hazardous reagents, and the potential for full automation. nih.gov These benefits are particularly relevant for the synthesis of complex heterocyclic APIs. thieme-connect.de

A compelling case study is the three-step continuous-flow synthesis of the drug efavirenz, which features a cyclic carbamate (B1207046) structure. thieme-connect.de A critical step, a copper(I)-catalyzed isocyanation and cyclization, was translated from a 16-hour batch process to a flow process with a total residence time of just 60 minutes. thieme-connect.de This dramatic increase in efficiency was achieved by using a packed-bed reactor containing the poorly soluble sodium isocyanate and optimizing catalyst loading and solvent systems. thieme-connect.de Such methodologies could be directly applicable to the synthesis of this compound and its derivatives, allowing for faster, safer, and more efficient production. nih.govthieme-connect.de

| Parameter | Batch Synthesis | Flow Chemistry Synthesis |

| Reaction Time | 16 hours | 60 minutes |

| Methodology | Standard batch reactor | Packed-bed reactor in a continuous flow system |

| Key Advantage | Established protocol | Significant reduction in reaction time, improved process control. thieme-connect.de |

Frontiers in Theoretical and Computational Chemistry for Naphthyridinones

Theoretical and computational chemistry has become an indispensable tool for accelerating the discovery of novel functional molecules. frontiersin.org Methods like Density Functional Theory (DFT) allow researchers to simulate chemical reactions and accurately predict the electronic and structural properties of molecules before they are synthesized in the laboratory. jbnu.ac.kr

For naphthyridine systems, DFT calculations have been successfully used to model the properties of metal chelates, with results that are consistent with experimental data. nih.gov This predictive power is being harnessed for the de novo design of new functionalized naphthyridinones. By creating virtual libraries of candidate molecules with different substituents at various positions on the naphthyridinone scaffold, computational models can screen for specific desired characteristics. These might include the electronic properties needed for a molecular switch, the binding affinity for a biological target, or the photophysical behavior for an optical material. This in-silico-first approach significantly reduces the time and resources required for experimental work by focusing synthetic efforts only on the most promising candidates identified through predictive modeling. jbnu.ac.krnih.gov

Machine Learning Approaches in Naphthyridinone Chemical Discovery

The integration of machine learning (ML) into the chemical discovery pipeline is revolutionizing how researchers approach the design and optimization of new molecules. arxiv.org In the realm of naphthyridinone chemistry, and specifically for derivatives like this compound, ML models offer a powerful tool to predict molecular properties and biological activities, thereby accelerating the identification of promising drug candidates.

Quantitative Structure-Activity Relationship (QSAR) modeling stands as a cornerstone of these computational efforts. researchgate.netnih.gov For a series of naphthyridine derivatives, 2D-QSAR models have been successfully developed to predict their inhibitory activity against targets such as HIV-1 integrase. researchgate.net These models establish a mathematical correlation between the physicochemical properties of the molecules (descriptors) and their biological response. The descriptors often include electronic properties (like polarizability and electronegativity), steric factors, and topological indices, which quantify the molecular structure. researchgate.net

For a compound like this compound, a typical QSAR workflow would involve:

Data Collection: Assembling a dataset of 2,6-naphthyridinone derivatives with experimentally determined biological activities.

Descriptor Calculation: Using specialized software to calculate a wide range of molecular descriptors for each compound in the dataset. Key descriptors for this compound would capture the influence of the chloro-substituent on the electronic distribution and steric profile of the molecule.

Model Building: Employing various ML algorithms, such as multiple linear regression (MLR), support vector machines (SVM), or neural networks, to build a predictive model. researchgate.netnih.gov The model is trained on a subset of the data and then validated on a separate test set to ensure its predictive power.

Virtual Screening and Design: The validated QSAR model can then be used to predict the activity of virtual or yet-to-be-synthesized 2,6-naphthyridinone derivatives, allowing for the prioritization of candidates with the highest predicted potency.

The predictive accuracy of these models is continually improving with the development of more sophisticated algorithms and the use of larger, more diverse datasets. nih.gov The table below illustrates a hypothetical set of descriptors that could be used in a QSAR study of this compound and its analogs.

| Descriptor Type | Specific Descriptor Example | Potential Influence on Activity |

| Electronic | Dipole Moment | Governs interactions with polar residues in a biological target. |

| Steric | Molecular Volume | Determines the fit of the molecule within a binding pocket. |

| Topological | Wiener Index | Relates to the branching and compactness of the molecular structure. |

| Quantum Chemical | HOMO/LUMO Energies | Indicates the molecule's susceptibility to nucleophilic/electrophilic attack. |

By leveraging these machine learning approaches, researchers can navigate the vast chemical space of naphthyridinone derivatives more efficiently, focusing synthetic efforts on compounds with the highest probability of success.

Exploration of Novel Naphthyridinone Ring Systems and Hybrid Structures

The versatility of the naphthyridinone scaffold, particularly a functionalized starting material like this compound, provides a fertile ground for the exploration of novel ring systems and hybrid molecular architectures. These endeavors are aimed at expanding the accessible chemical space and discovering compounds with unique pharmacological profiles.

Synthesis and Reactivity of Fused Polycyclic 2,6-Naphthyridinones

The construction of fused polycyclic systems represents a key strategy for developing rigid and conformationally constrained molecules, which can lead to enhanced binding affinity and selectivity for biological targets. The chloro-substituent at the 5-position of this compound serves as a versatile handle for intramolecular cyclization reactions, paving the way for the synthesis of novel fused heterocycles.

A general approach to forming a fused ring could involve an initial nucleophilic aromatic substitution at the C5 position, followed by a subsequent cyclization step. For instance, reaction with a bifunctional nucleophile could set the stage for the annulation of a new ring. The table below outlines a hypothetical reaction scheme for the synthesis of a fused polycyclic 2,6-naphthyridinone starting from this compound.

| Step | Reactant | Reaction Conditions | Intermediate/Product |

| 1 | 2-Aminophenol | Base, High Temperature | 5-(2-Hydroxyphenylamino)-2,6-naphthyridin-1(2H)-one |

| 2 | Acid-catalyzed dehydration | Fused oxazole-naphthyridinone system |

The reactivity of the naphthyridinone core itself can also be exploited. For example, the lactam functionality can undergo various chemical transformations, and the aromatic rings can be susceptible to electrophilic substitution, although the chloro-group's electronic influence would need to be considered. The synthesis of such complex polycyclic structures is often a multi-step process requiring careful optimization of reaction conditions. researchgate.net

Incorporation of Additional Heteroatoms into the Naphthyridinone Scaffold

The introduction of additional heteroatoms, such as nitrogen, sulfur, or oxygen, into the naphthyridinone framework can significantly modulate the physicochemical and pharmacological properties of the resulting molecules. The reactive nature of the C-Cl bond in this compound makes it an ideal precursor for such modifications.

Nucleophilic aromatic substitution reactions are the most direct route for incorporating new heteroatoms. nih.gov By reacting this compound with a variety of nitrogen- or sulfur-based nucleophiles, a diverse library of novel heterocyclic systems can be generated.

For example, treatment with an amine (R-NH2) could yield a 5-amino-2,6-naphthyridin-1(2H)-one derivative. Similarly, reaction with a thiol (R-SH) could lead to the formation of a 5-thioether-substituted naphthyridinone. These reactions can be further elaborated to construct more complex heterocyclic systems. For instance, using a nucleophile that contains a second reactive group could facilitate a subsequent intramolecular cyclization to form a fused thiazolo- or pyrazolo-naphthyridinone.

The following table illustrates the potential for incorporating different heteroatoms into the 2,6-naphthyridinone scaffold starting from the 5-chloro derivative.

| Heteroatom to be Incorporated | Nucleophile | Resulting Scaffold |

| Nitrogen | Hydrazine | Pyridazino[4,5-b] arxiv.orgnih.govnaphthyridine derivative |

| Sulfur | Sodium Sulfide | Thieno[3,2-b] arxiv.orgnih.govnaphthyridine derivative |

| Oxygen | Sodium Hydroxide | 5-Hydroxy-2,6-naphthyridin-1(2H)-one |

The exploration of these novel ring systems and hybrid structures holds immense promise for the discovery of next-generation therapeutic agents. The strategic use of this compound as a versatile building block, combined with modern synthetic methodologies and computational insights, will undoubtedly continue to fuel innovation in naphthyridinone chemistry.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 5-Chloro-2,6-naphthyridin-1(2H)-one?

- Methodological Answer : The compound is commonly synthesized via halogenolysis of 2,6-naphthyridin-1(2H)-one using phosphoryl chloride (POCl₃) under reflux conditions, achieving a 77% yield . Alternative halogenating agents, such as phosphorus tribromide (POBr₃), can produce brominated analogs at elevated temperatures (e.g., 135°C for 1-bromo derivatives) . A bromination variant using N-bromosuccinimide (NBS) in dichloromethane (DCM) at room temperature has also been reported for related naphthyridinones, yielding 69.7% .

Q. How is the structural integrity of this compound validated?

- Methodological Answer : Structural confirmation typically employs spectroscopic techniques (e.g., NMR, LC-MS) and X-ray crystallography. For example, LC-MS with electrospray ionization (ES) can confirm molecular weight via m/z signals . Comparative analysis with structurally similar compounds (e.g., 5-Chloro-3,4-dihydro-1,6-naphthyridin-2(1H)-one, CAS 1260665-82-4) can aid in assigning peaks and verifying tautomeric forms .

Q. What are the solubility and stability considerations for this compound?

- Methodological Answer : While direct data on this compound is limited, analogs like Tiaramide (a benzothiazolyl derivative) show solubility in dilute alkaline solutions, alcohols, and ethers, but not water . Stability studies should assess susceptibility to hydrolysis under acidic/basic conditions and photodegradation. Storage in dry, airtight containers at 0–6°C is recommended for related halogenated naphthyridines .

Advanced Research Questions

Q. How can regioselectivity challenges in halogenation reactions of 2,6-naphthyridinones be addressed?

- Methodological Answer : Regioselectivity depends on reaction conditions and substituent effects. For instance, POCl₃ preferentially chlorinates the 1-position of 2,6-naphthyridin-1(2H)-one , while NBS brominates the 4-position in a related compound . Computational modeling (e.g., DFT calculations) can predict reactive sites by analyzing electron density and orbital interactions. Experimental optimization (e.g., solvent polarity, temperature gradients) may further refine selectivity.

Q. What mechanistic insights explain the formation of halogenated byproducts during synthesis?

- Methodological Answer : Competing pathways, such as radical vs. electrophilic halogenation, may lead to byproducts. For example, NBS in DCM likely proceeds via a radical mechanism, while POCl₃ involves electrophilic substitution . Kinetic studies (e.g., time-resolved LC-MS monitoring) and isotopic labeling (e.g., using D₂O to track proton exchange) can elucidate dominant pathways.

Q. How does this compound serve as an intermediate in medicinal chemistry?

- Methodological Answer : Its chloro group enables cross-coupling reactions (e.g., Suzuki-Miyaura) to generate aryl/heteroaryl derivatives for drug discovery. For instance, BLU-945 (a next-generation kinase inhibitor) uses brominated naphthyridinone intermediates synthesized via analogous methods . The compound’s reactivity in amidation or alkylation reactions can also be explored for scaffold diversification .

Q. How should researchers resolve contradictions in yield data across different synthetic protocols?

- Methodological Answer : Discrepancies (e.g., 77% yield with POCl₃ vs. 69.7% with NBS ) may arise from purity of starting materials, reaction scalability, or workup efficiency. Replicating protocols under controlled conditions (e.g., inert atmosphere, standardized equipment) and characterizing intermediates (e.g., via TLC or in-situ IR) can identify critical variables. Statistical design of experiments (DoE) may optimize parameters like stoichiometry and reaction time.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.